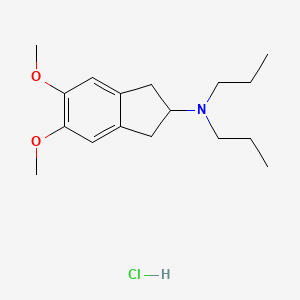

(5,6-Dimethoxyindan-2-yl)dipropylamine

Vue d'ensemble

Description

. Ce composé a été étudié pour ses effets sur divers processus neurologiques et comportementaux, ce qui en fait un sujet d'intérêt en recherche pharmacologique.

Méthodes De Préparation

La synthèse de U-99194A implique plusieurs étapes, commençant par la préparation de la structure de base, la 2,3-dihydro-5,6-diméthoxy-1H-indène-2-amine. Ce composé est ensuite modifié par l'introduction de groupes N,N-dipropyle pour former le produit final . Les méthodes de production industrielle impliquent généralement l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, y compris le contrôle de la température, de la pression et l'utilisation de catalyseurs spécifiques.

Analyse Des Réactions Chimiques

U-99194A subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes méthoxy sur le cycle aromatique.

Réduction : Les réactions de réduction peuvent affecter les groupes contenant de l'azote.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels.

Applications de la recherche scientifique

U-99194A a été largement étudié pour ses applications dans divers domaines :

Chimie : Il est utilisé comme composé de référence dans les études impliquant des antagonistes des récepteurs de la dopamine.

Industrie : U-99194A est utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs de la dopamine.

Mécanisme d'action

U-99194A exerce ses effets en se liant sélectivement aux récepteurs D3 de la dopamine, inhibant leur activité. Cette action antagoniste affecte diverses voies moléculaires impliquées dans la signalisation de la dopamine, conduisant à des changements dans la libération des neurotransmetteurs et l'activité des récepteurs . La capacité du composé à moduler les comportements liés à la dopamine est attribuée à son interaction avec les autorécepteurs et les récepteurs postsynaptiques .

Applications De Recherche Scientifique

Pharmacological Research

U-99194A has been extensively studied for its effects on the dopaminergic system, particularly its interactions with dopamine receptors.

Dopamine Receptor Modulation

- Mechanism of Action : U-99194A selectively binds to dopamine D3 receptors, acting as an antagonist. This interaction alters neurotransmitter release and receptor activity, affecting various neurological pathways.

- Applications :

- Schizophrenia Treatment : Due to its dopaminergic modulation, U-99194A is being investigated for potential therapeutic applications in treating schizophrenia and other disorders related to dopamine dysregulation.

- Drug Addiction : The compound's ability to influence dopamine-related behaviors makes it a candidate for studying addiction mechanisms and developing new treatment strategies.

Behavioral Studies

U-99194A has been utilized in animal models to explore its effects on behavior related to dopamine signaling.

Research Findings

- Studies have demonstrated that administration of U-99194A can inhibit spontaneous motor activity and reduce hyperactivity induced by amphetamine in mice. This suggests its potential utility in understanding the behavioral aspects of dopaminergic dysfunctions .

Medicinal Chemistry

The synthesis of U-99194A is significant for developing new pharmacological agents targeting dopamine receptors.

Synthesis Process

The synthesis involves multiple steps starting from the preparation of the core indan structure, followed by modifications to introduce the dipropylamine group. This process has been refined to enhance yield and purity while minimizing environmental impact .

Case Studies and Research Insights

Several studies have documented the effects of U-99194A on neurological processes:

- Dopaminergic State Modulation : Research indicates that the action of dopamine D2 and D3 receptors can be modified by substances like morphine, which provides insights into the complex interactions within the dopaminergic system .

- Behavioral Impact Studies : Investigations into how U-99194A affects locomotor activity in animal models have provided valuable data on its potential therapeutic applications.

Mécanisme D'action

U-99194A exerts its effects by selectively binding to dopamine D3 receptors, inhibiting their activity. This antagonistic action affects various molecular pathways involved in dopamine signaling, leading to changes in neurotransmitter release and receptor activity . The compound’s ability to modulate dopamine-related behaviors is attributed to its interaction with both autoreceptors and postsynaptic receptors .

Comparaison Avec Des Composés Similaires

U-99194A est unique par sa sélectivité modérée pour les récepteurs D3 de la dopamine par rapport aux récepteurs D2. Des composés similaires comprennent :

7-OH-DPAT : Un agoniste des récepteurs D3 de la dopamine ayant des effets comportementaux différents de ceux de U-99194A.

GR-103,691 : Un antagoniste des récepteurs D3 plus sélectif ayant une préférence plus élevée pour D3 par rapport à D2.

UH-232 : Un autre antagoniste des récepteurs D3 ayant des propriétés pharmacologiques distinctes.

Ces composés mettent en évidence la diversité des modulateurs des récepteurs de la dopamine et leurs différents degrés de sélectivité et d'efficacité.

Activité Biologique

(5,6-Dimethoxyindan-2-yl)dipropylamine, also known as U-99194A, is a compound that has garnered significant interest in pharmacological research due to its interactions with the dopamine system. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C17H28ClNO2 and a molecular weight of 313.9 g/mol. Its unique indan structure features two methoxy groups at the 5 and 6 positions of the indan ring, along with dipropylamine substituents at the nitrogen atom. This structural configuration is crucial for its biological activity and receptor interactions.

Structural Comparison Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminoindane | Indane structure with amino substitution | Known for neuroprotective effects |

| 3,4-Methylenedioxyamphetamine | Methylenedioxy group on phenethylamine | Potent psychoactive properties |

| 5-Methoxy-N,N-dipropyltryptamine | Tryptamine structure with methoxy group | Acts primarily as a serotonin receptor agonist |

Dopaminergic Effects

Research indicates that this compound acts as a selective antagonist for the dopamine D3 receptor subtype. Its interaction with this receptor has been linked to various behavioral outcomes in animal models. For instance, studies have shown that administration of U-99194A can increase locomotor activity in mice at lower doses (5-10 mg/kg), whereas higher doses tend to reduce activity .

The compound's mechanism appears to involve antagonism of dopamine D3 receptors without significantly affecting dopamine release in critical areas such as the nucleus accumbens or striatum. This suggests that U-99194A may inhibit postsynaptic receptors involved in suppressing psychomotor activity rather than acting as a direct agonist .

Case Studies and Experimental Findings

- Motor Behavior Studies : In C57BL/6J mice, this compound was found to enhance locomotion and rearing behavior at lower doses while higher doses led to decreased motor activity .

- Emotional Behavior Assessment : In elevated plus-maze tests, the compound's effects on anxiety-like behaviors were evaluated. Results indicated that it could modulate emotional responses through its action on D3 receptors .

- Drug Sensitization Research : A study investigated the role of this compound in methamphetamine-induced sensitization. The findings suggested that chronic administration of this compound could lead to upregulation of D3 receptors, which plays a role in drug sensitization mechanisms .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Dopamine D3 Receptor Antagonism : High affinity for D3 receptors with minimal effect on D2 receptors.

- Impact on Locomotion : Dose-dependent effects on motor activity.

- Potential Therapeutic Applications : Investigated for conditions related to dopamine dysregulation such as schizophrenia and drug addiction.

Propriétés

IUPAC Name |

5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;/h11-12,15H,5-10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBUOXDBNWBGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934780 | |

| Record name | 5,6-Dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83598-46-3, 153570-58-2 | |

| Record name | 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83598-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5,6-dimethoxyindan-2-yl)dipropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083598463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-99194A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5A8B0V7P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.